molecular formula C36H42Bi8O105S24 B1228320 Bismuth sucrose octasulfate CAS No. 187264-78-4

Bismuth sucrose octasulfate

Número de catálogo: B1228320
Número CAS: 187264-78-4
Peso molecular: 4596 g/mol
Clave InChI: VZKDFRHRTDWUMS-JTSAYTTHSA-A
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bismuth sucrose octasulfate, also known as this compound, is a useful research compound. Its molecular formula is C36H42Bi8O105S24 and its molecular weight is 4596 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

  • Gastrointestinal Disorders
    • Peptic Ulcers : Bismuth sucrose octasulfate has been extensively studied for its efficacy in treating peptic ulcers. It forms a protective layer over the ulcerated areas, which helps in reducing pain and promoting healing. Clinical studies have shown significant improvement in ulcer healing rates when used alongside standard treatments such as proton pump inhibitors .
    • Gastritis : The compound is effective in managing gastritis, particularly associated with Helicobacter pylori infections. It aids in mucosal protection and may enhance the efficacy of antibiotic therapies aimed at eradicating H. pylori .
  • Wound Healing
    • Recent studies indicate that this compound can be beneficial in wound healing, particularly for diabetic foot ulcers. It improves microcirculation and promotes tissue oxygenation, which are critical factors in wound recovery . The compound's ability to regulate matrix metalloproteinases (MMPs) further supports its role in enhancing healing processes .
  • Oral Applications
    • This compound has been investigated for oral applications, particularly in treating conditions like oral paraquat poisoning. Clinical trials have demonstrated improved survival rates and fewer complications when patients received treatments containing this compound compared to controls .

Case Studies

StudyObjectiveFindings
Clinical Trial on Peptic Ulcer TreatmentAssess effectiveness alongside proton pump inhibitorsSignificant improvement in healing rates observed with combined therapy .
Diabetic Foot Ulcer TreatmentEvaluate impact on wound healingNotable increase in microcirculatory parameters and faster wound closure times with this compound dressings .
Oral Paraquat Poisoning StudyInvestigate survival outcomes with treatmentHigher survival rates and fewer complications noted in treatment group compared to control .

Propiedades

Número CAS

187264-78-4

Fórmula molecular

C36H42Bi8O105S24

Peso molecular

4596 g/mol

Nombre IUPAC

octabismuth;[(2S,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]-6-(hydroxymethyl)-2,3,5-trisulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/3C12H22O35S8.8Bi/c3*13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;;;;;;;;/h3*4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;;;;;/q;;;8*+3/p-24/t3*4-,5-,6-,7-,8+,9+,10-,11+,12+;;;;;;;;/m111......../s1

Clave InChI

VZKDFRHRTDWUMS-JTSAYTTHSA-A

SMILES

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

SMILES isomérico

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

SMILES canónico

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O.[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Sinónimos

ismuth sucrose octasulfate
BISOS
potassium sucrose octa sulfate
sucrose octasulfate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.